

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Chloro-2-fluoro-3-iodopyridine**

Cat. No.: **B2587320**

[Get Quote](#)

In the landscape of modern drug discovery and synthetic chemistry, the pyridine scaffold remains a privileged heterocycle, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.^{[1][2]} Its unique electronic properties and metabolic stability make it a cornerstone of medicinal chemistry.^{[3][4][5]} The strategic functionalization of the pyridine ring with multiple, distinct halogens creates a versatile building block with tunable reactivity and physicochemical properties. **6-Chloro-2-fluoro-3-iodopyridine** (CAS 1187732-65-5) is a prime exemplar of such a scaffold. This guide provides an in-depth analysis of its properties, a robust examination of its reactivity, and a discussion of its application for researchers, scientists, and drug development professionals.

The molecule's utility is derived from the orthogonal reactivity of its three halogen substituents. The iodine at the C3 position serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions. The chlorine at the C6 position offers a secondary site for coupling or nucleophilic substitution under more forcing conditions, while the fluorine at the C2 position, typically inert to cross-coupling, profoundly influences the electronic nature of the ring and can modulate drug-like properties such as lipophilicity and metabolic stability.^{[6][7]} This differential reactivity allows for sequential, site-selective modifications, making it an invaluable tool for constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. While some experimental data for **6-Chloro-2-fluoro-3-iodopyridine** is not publicly documented, its core properties and

predicted spectral data provide a solid foundation for its use.

Core Physical Properties

The fundamental properties of **6-Chloro-2-fluoro-3-iodopyridine** are summarized below.

Researchers should experimentally verify parameters such as melting point and solubility upon receipt of the material.

Property	Value	Source(s)
CAS Number	1187732-65-5	[8]
Molecular Formula	C ₅ H ₂ ClFIN	[8][9]
Molecular Weight	257.43 g/mol	[8][9]
Monoisotopic Mass	256.89044 Da	[10]
Appearance	Solid (predicted)	[9]
Melting Point	Not publicly reported	
Boiling Point	Not publicly reported	
Solubility	Not publicly reported	
MDL Number	MFCD12922962	[8][9]
InChI Key	IKAVUIBZHFWOHF-UHFFFAOYSA-N	[9]

Spectroscopic Signature for Structural Verification

Structural confirmation relies on a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral features of **6-Chloro-2-fluoro-3-iodopyridine**.

- **¹H NMR:** The spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons.
 - The proton at C4 (H-4) will be a doublet, coupled to the proton at C5. Its chemical shift will be downfield, influenced by the adjacent iodine and the ring nitrogen.

- The proton at C5 (H-5) will also appear as a doublet, coupled to H-4. It will be influenced by the adjacent chlorine atom. Based on analogous structures like 2-chloro-3-fluoro-5-iodopyridine, these signals would likely appear in the δ 7.5-8.5 ppm range.[11]
- ^{13}C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbons attached to the electronegative halogens (C2, C3, C6) will show characteristic shifts and couplings. The C-F bond will result in a large one-bond coupling constant ($^{1}\text{J}\text{C-F}$), which is a definitive diagnostic feature. Data from similar compounds like 2-chloro-3-fluoro-5-iodo-4-methylpyridine can provide reference points for expected chemical shifts.[12]
- ^{19}F NMR: A single resonance is expected for the fluorine atom at the C2 position. This signal will likely be a singlet or a small doublet if long-range coupling to H-4 is resolved.

The IR spectrum provides confirmation of the key functional groups and the aromatic system. [13]

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: C-H stretching vibrations of the aromatic ring.[14][15]
- $\sim 1600\text{-}1400\text{ cm}^{-1}$: A series of sharp peaks corresponding to the C=C and C=N stretching vibrations characteristic of the pyridine ring.[14][15]
- $\sim 1250\text{-}1000\text{ cm}^{-1}$: A strong absorption corresponding to the C-F stretching vibration.
- $\sim 800\text{-}600\text{ cm}^{-1}$: Absorptions corresponding to C-Cl and C-I stretching vibrations, though these can be harder to assign definitively in the fingerprint region.

Mass spectrometry confirms the molecular weight and elemental composition.[13]

- Molecular Ion (M^{+}): A prominent molecular ion peak is expected at $\text{m/z} \approx 257$.
- Isotopic Pattern: A key diagnostic feature will be the $\text{M}+2$ peak at $\text{m/z} \approx 259$, with an intensity approximately one-third of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing a single chlorine atom ($^{35}\text{Cl}:\text{ }^{37}\text{Cl} \approx 3:1$).[16][17]
- Fragmentation: Common fragmentation pathways would involve the loss of iodine (the weakest C-X bond) or chlorine atoms.

Synthesis and Purification

While a specific, peer-reviewed synthesis for **6-Chloro-2-fluoro-3-iodopyridine** is not readily available, a plausible and robust synthetic route can be designed based on established methodologies for polysubstituted pyridines. The following represents a logical, multi-step approach starting from a commercially available precursor.

Representative Synthetic Workflow

The proposed synthesis begins with 2,6-dichloropyridine and proceeds through nitration, iodination, reduction, and a final Balz-Schiemann reaction to introduce the fluorine atom.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **6-Chloro-2-fluoro-3-iodopyridine**.

Step-by-Step Representative Protocol

Disclaimer: This protocol is a representative example based on established chemical transformations and should be optimized and performed with all appropriate safety precautions by trained personnel.

Step 1: Nitration of 2,6-Dichloropyridine

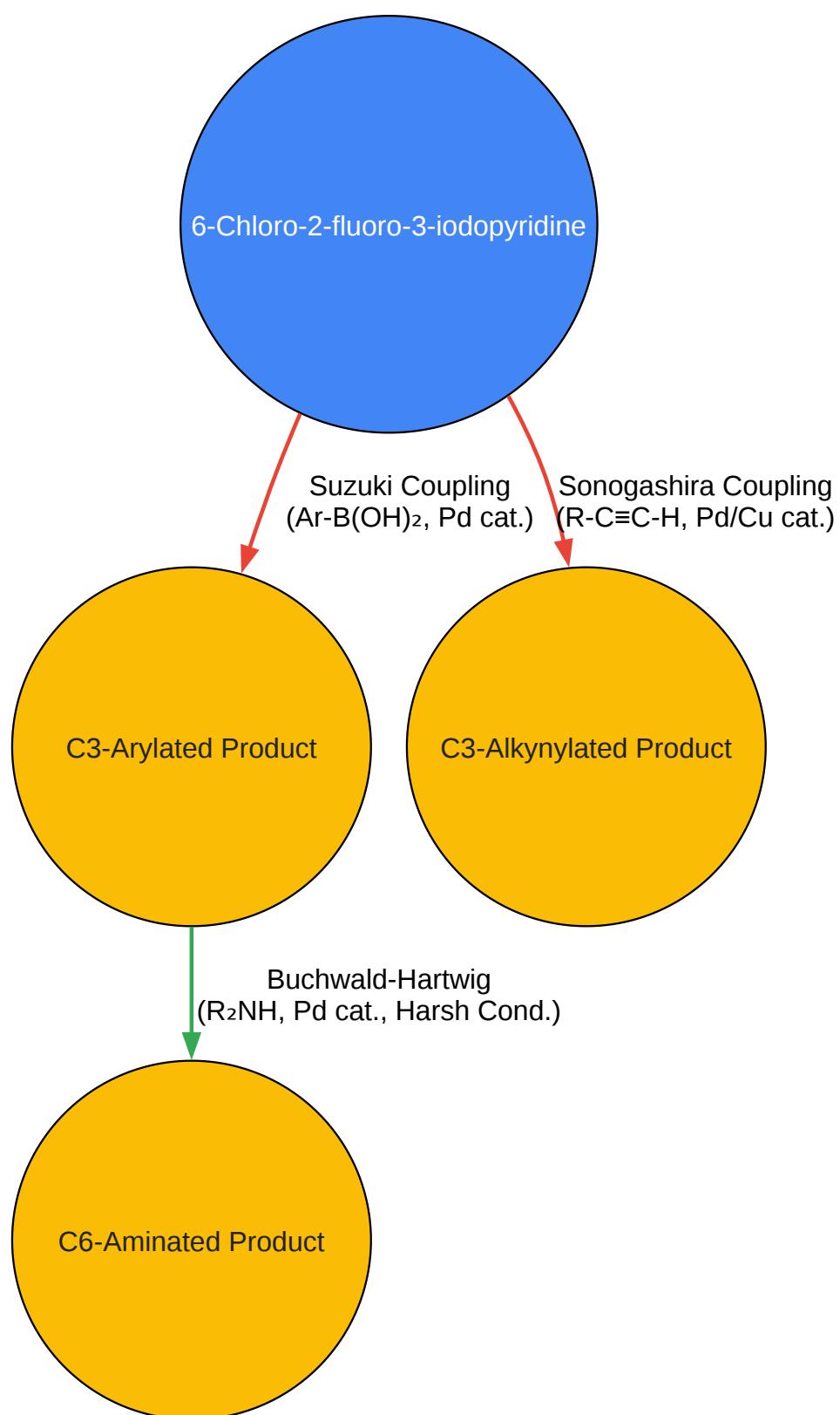
- To a stirred solution of fuming sulfuric acid (oleum), cool to 0°C in an ice-salt bath.
- Slowly add 2,6-dichloropyridine, ensuring the temperature does not exceed 10°C.
- Add fuming nitric acid dropwise over 30 minutes, maintaining the low temperature.
- Allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours.
- Rationale: The strongly acidic conditions are required to nitrate the electron-deficient pyridine ring. The nitro group is directed to the 3-position.

- Cool the mixture and pour it carefully onto crushed ice.
- Neutralize with a concentrated base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
- Dry the organic layer, concentrate, and purify by column chromatography to yield 2,6-dichloro-3-nitropyridine.

Step 2: Iodination of 2,6-Dichloro-3-nitropyridine

- Dissolve 2,6-dichloro-3-nitropyridine in fuming sulfuric acid.
- Add iodine powder portion-wise.
- Heat the mixture to 100-110°C for 12-18 hours.
- Rationale: This is an electrophilic iodination reaction, again requiring harsh conditions due to the deactivated ring system.
- Cool the reaction and quench by pouring onto ice.
- Decolorize with sodium thiosulfate solution.
- Extract the product, dry, and purify to obtain 2,6-dichloro-3-nitro-5-iodopyridine.

Step 3: Reduction of the Nitro Group


- Suspend 2,6-dichloro-3-nitro-5-iodopyridine in acetic acid or ethanol.
- Add iron powder and heat the mixture to reflux for 2-4 hours.
- Rationale: Iron in acidic medium is a classic and effective method for the reduction of aromatic nitro groups to amines.
- Cool, filter through celite to remove iron salts, and neutralize the filtrate.
- Extract the product, dry, and purify to yield 5-iodo-6-chloro-3-aminopyridine.

Step 4: Balz-Schiemann Fluorination

- Dissolve 5-iodo-6-chloro-3-aminopyridine in a cold (0°C) aqueous solution of tetrafluoroboric acid (HBF₄).
- Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt, which often precipitates.
- Rationale: This diazotization reaction converts the amine into a diazonium group, an excellent leaving group.
- Filter the precipitated diazonium salt, wash with cold ether, and dry carefully.
- Gently heat the dry salt until nitrogen evolution ceases (thermal decomposition).
- Rationale: The heating of the diazonium tetrafluoroborate salt results in the substitution of the diazonium group with fluorine.
- The resulting crude product, **6-Chloro-2-fluoro-3-iodopyridine**, can be purified by distillation or column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic power of **6-Chloro-2-fluoro-3-iodopyridine** lies in the differential reactivity of its C-X bonds, allowing for programmed, site-selective functionalization. The general order of reactivity in palladium-catalyzed cross-coupling is C-I > C-Br >> C-Cl.[\[18\]](#)[\[19\]](#)

[Click to download full resolution via product page](#)

Caption: Regioselective functionalization pathways of the title compound.

Suzuki-Miyaura Cross-Coupling at the C3-Position

The C-I bond is the primary site for Suzuki coupling, enabling the formation of a C-C bond with a wide variety of aryl or heteroaryl boronic acids.[19][20]

Exemplar Protocol: Synthesis of 6-Chloro-2-fluoro-3-(phenyl)pyridine

- To a degassed mixture of dioxane and water (4:1), add **6-chloro-2-fluoro-3-iodopyridine** (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K_2CO_3 , 2.5 eq).
- Bubble argon through the solution for 15 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.03 eq).
- Heat the reaction mixture to 80-90°C under an inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS.
- Rationale: Pd(0) undergoes oxidative addition into the weak C-I bond. The base activates the boronic acid for transmetalation onto the palladium center, followed by reductive elimination to form the product and regenerate the Pd(0) catalyst.[21][22]
- Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
- Wash the organic layer with brine, dry over Na_2SO_4 , concentrate, and purify by column chromatography.

Sonogashira Coupling at the C3-Position

This reaction allows for the introduction of terminal alkynes, another crucial functional group in medicinal chemistry.[18][23][24]

Exemplar Protocol: Synthesis of 6-Chloro-2-fluoro-3-(phenylethynyl)pyridine

- To a flask, add **6-chloro-2-fluoro-3-iodopyridine** (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride $[Pd(PPh_3)_2Cl_2]$ (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).
- Evacuate and backfill the flask with argon three times.

- Add degassed triethylamine (TEA) as the solvent and base, followed by phenylacetylene (1.1 eq).
- Stir the reaction at room temperature for 8-16 hours.
- Rationale: The Sonogashira reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki reaction, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. [\[18\]](#)[\[25\]](#)
- Upon completion, filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the C-Cl bond is less reactive in cross-coupling, the electron-withdrawing nature of the ring nitrogen and the fluorine atom can activate it towards nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles or under elevated temperatures. The 2-fluoro substituent itself can also be a site for SNAr, especially with soft nucleophiles.[\[6\]](#)

Applications in Drug Discovery

Halogenated pyridines are indispensable building blocks for creating libraries of compounds for high-throughput screening and lead optimization.[\[1\]](#)[\[4\]](#) The ability to sequentially and selectively functionalize **6-Chloro-2-fluoro-3-iodopyridine** makes it a powerful tool for structure-activity relationship (SAR) studies.

- Scaffold Decoration: The C3-iodo position allows for the introduction of large, diverse aromatic and heteroaromatic groups via Suzuki coupling, which can probe binding pockets in biological targets like kinases or proteases.
- Vectorial Synthesis: The C6-chloro position can be used in a later step to introduce polar groups (e.g., amines, alcohols via SNAr) to enhance solubility or target specific interactions.
- Modulation of Properties: The C2-fluoro group is a known bioisostere for hydrogen but with significantly different electronic properties. It can block metabolic oxidation at that position

and form favorable hydrogen bond or dipole interactions with protein residues, enhancing binding affinity.[7]

Safety and Handling

As a hazardous chemical, **6-Chloro-2-fluoro-3-iodopyridine** requires careful handling in a controlled laboratory environment.

- Hazard Classification: Acutely toxic if swallowed (Acute Tox. 4, H302) and causes serious eye damage (Eye Dam. 1, H318).[9]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated fume hood.[26][27][28]
- Handling: Avoid creating dust. Wash hands thoroughly after handling.[27]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[26]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-2-fluoro-3-iodopyridine is a high-value, strategically designed building block for advanced chemical synthesis. Its tri-halogenated structure provides a platform for regioselective, sequential functionalization, enabling the efficient construction of complex molecular targets. The orthogonal reactivity of the iodo, chloro, and fluoro substituents offers chemists precise control over synthetic strategy, making this compound an exceptionally powerful tool in the arsenal of medicinal and materials scientists. Understanding its physicochemical properties, spectroscopic signatures, and predictable reactivity is key to unlocking its full potential in the pursuit of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. 6-Chloro-2-fluoro-3-iodopyridine | Sigma-Aldrich [sigmaaldrich.com]
- 10. PubChemLite - 6-chloro-2-fluoro-3-iodopyridine (C5H₂ClFIN) [pubchemlite.lcsb.uni.lu]
- 11. 2-CHLORO-3-FLUORO-5-IODOPYRIDINE(153034-99-2) 1H NMR [m.chemicalbook.com]
- 12. spectratabase.com [spectratabase.com]
- 13. dev.spectratabase.com [dev.spectratabase.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jcsp.org.pk [jcsp.org.pk]
- 17. youtube.com [youtube.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. Yoneda Labs [yonedalabs.com]
- 23. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]

- 25. chem.libretexts.org [chem.libretexts.org]
- 26. echemi.com [echemi.com]
- 27. fishersci.com [fishersci.com]
- 28. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2587320#physical-and-chemical-properties-of-6-chloro-2-fluoro-3-iodopyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com